Positional Isomer Differentiation: A Key Driver for Selective Target Engagement Over Regioisomeric Analogs
The precise arrangement of 3-(4-nitrophenyl) and 4-(methylsulfonyl) substituents on the pyrazole core creates a unique regioisomeric entity. This is a critical point of differentiation from its closest positional isomer, 3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole (CAS 1707395-91-2). The two compounds share an identical molecular formula (C10H9N3O4S) and molecular weight (267.26 g/mol), yet are distinct chemical species with separate CAS registrations, indicating different physicochemical properties and, by implication, divergent biological target interactions . While direct comparative bioactivity data for these specific isomers is not publicly available, systematic SAR studies on analogous pyrazole CDK2 inhibitors have established that the position of the methylsulfonyl moiety fundamentally dictates the binding mode and inhibitory potency against CDK2 [1].
| Evidence Dimension | Regioisomerism and chemical identity |
|---|---|
| Target Compound Data | CAS 1447962-42-6; 4-(Methylsulfonyl)-3-(4-nitrophenyl) substitution |
| Comparator Or Baseline | 3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole (CAS 1707395-91-2); 3-(methylsulfonyl)-4-(nitrophenyl) substitution |
| Quantified Difference | Structurally distinct regioisomers with different CAS numbers; bioactivity difference not quantifiable in public domain |
| Conditions | Chemical structure comparison, identity confirmation |
Why This Matters
For lead optimization, the positional isomer is not a viable substitute; using it would introduce an undefined variable into any biological assay, risking misinterpretation of SAR data.
- [1] Ali, G. M. E., Ewida, M. A., Elmetwali, A. M., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14, 34537-34555. View Source
